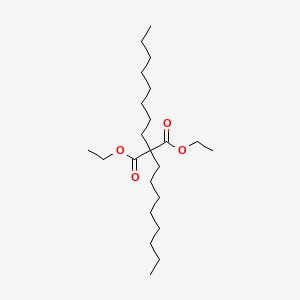
Diethyl dioctylmalonate
Overview
Description
Diethyl dioctylmalonate is an organic compound that belongs to the class of malonates, which are esters of malonic acid. This compound is characterized by the presence of two ethyl groups and two octyl groups attached to the malonate core. It is a colorless liquid with a mild odor and is used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl dioctylmalonate can be synthesized through the esterification of malonic acid with ethanol and octanol in the presence of an acid catalyst. The reaction typically involves heating malonic acid with ethanol and octanol in the presence of a strong acid such as sulfuric acid or hydrochloric acid. The reaction proceeds as follows:
Malonic Acid+2Ethanol+2Octanol→Diethyl Dioctylmalonate+2Water
Industrial Production Methods
In industrial settings, the production of this compound involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The process is optimized to achieve high yields and purity of the final product. The use of catalysts and controlled reaction conditions helps in minimizing side reactions and improving the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Diethyl dioctylmalonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce malonic acid and the corresponding alcohols (ethanol and octanol).
Alkylation: The compound can undergo alkylation reactions where the hydrogen atoms on the methylene group are replaced by alkyl groups.
Condensation: this compound can participate in condensation reactions with aldehydes or ketones to form β-keto esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Alkylation: Alkyl halides in the presence of a base such as sodium ethoxide.
Condensation: Aldehydes or ketones in the presence of a base such as sodium ethoxide or sodium hydroxide.
Major Products Formed
Hydrolysis: Malonic acid, ethanol, and octanol.
Alkylation: Alkyl-substituted malonates.
Condensation: β-keto esters.
Scientific Research Applications
Diethyl dioctylmalonate has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of various compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of polymers, resins, and coatings due to its reactivity and versatility.
Mechanism of Action
The mechanism of action of diethyl dioctylmalonate involves its ability to undergo nucleophilic substitution and condensation reactions. The compound’s reactivity is primarily due to the presence of the methylene group flanked by two carbonyl groups, which makes the hydrogen atoms on the methylene group highly acidic. This allows the compound to form enolate ions that can participate in various nucleophilic reactions.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid with two ethyl groups.
Dimethyl malonate: An ester of malonic acid with two methyl groups.
Diethyl dibutylmalonate: An ester of malonic acid with two ethyl groups and two butyl groups.
Uniqueness
Diethyl dioctylmalonate is unique due to the presence of long-chain octyl groups, which impart different physical and chemical properties compared to other malonates
Properties
IUPAC Name |
diethyl 2,2-dioctylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H44O4/c1-5-9-11-13-15-17-19-23(21(24)26-7-3,22(25)27-8-4)20-18-16-14-12-10-6-2/h5-20H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYMNPYVUJHUIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)(C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H44O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20514891 | |
| Record name | Diethyl dioctylpropanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20514891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24251-93-2 | |
| Record name | Diethyl dioctylpropanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20514891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


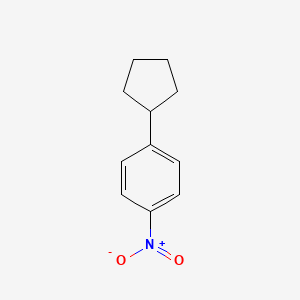
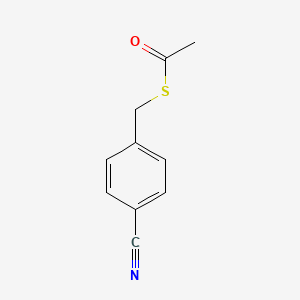
![8-Chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-A][1,4]benzodiazepine 2,5-dioxide](/img/structure/B1626806.png)


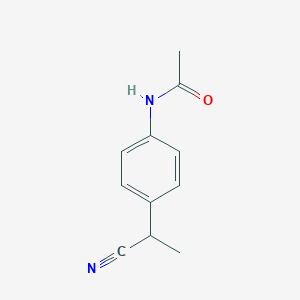
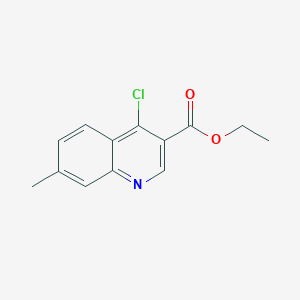
![1-Isopropyl-[1,4]diazepan-5-one](/img/structure/B1626814.png)
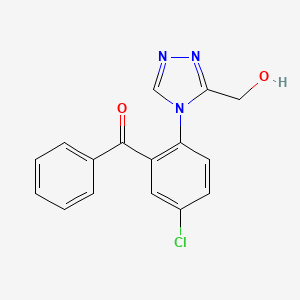
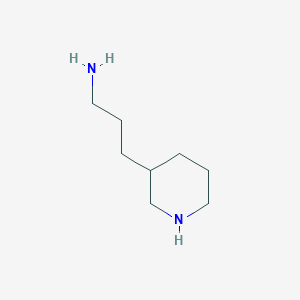
![(1R,2R,3R,4S)-Bicyclo[2.2.1]hept-5-ene-2,3-diyldimethanol](/img/structure/B1626818.png)
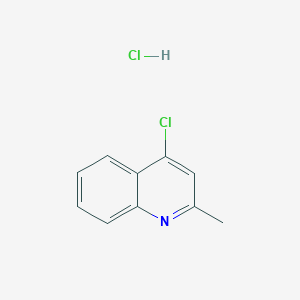
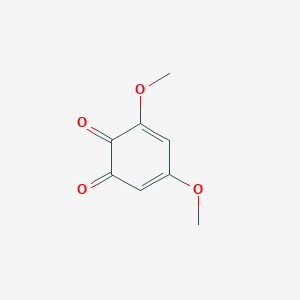
![2-Methoxythiazolo[5,4-b]pyridine](/img/structure/B1626823.png)
